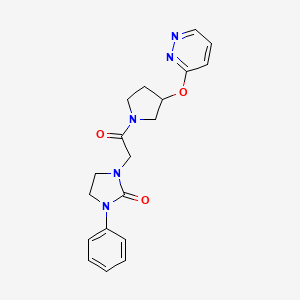
1-(2-Oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of pyridazinyl and imidazolidinone moieties, suggests a diverse range of biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound has the following molecular formula and weight:
- Molecular Formula : C19H21N5O3
- Molecular Weight : 367.409 g/mol
Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown potent antioxidant activity at specific concentrations, suggesting that this compound may also possess similar effects.
Antimicrobial Properties
Research has demonstrated that related pyridazinone compounds exhibit antimicrobial activity. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. While specific data on this compound’s antimicrobial efficacy is limited, its structural analogs have shown promise against various pathogens .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through in vitro studies. It has been evaluated against several human cancer cell lines, such as MCF-7 (breast cancer) and SK-OV-3 (ovarian cancer). Preliminary results indicate that it may induce cytotoxic effects comparable to established chemotherapeutics like cisplatin and doxorubicin .
The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. These targets may include:
- Enzymes : Inhibition of key enzymes involved in cell proliferation or survival.
- Receptors : Modulation of receptor activity that regulates cellular signaling pathways.
The precise mechanisms remain under investigation, but the structural features suggest potential interactions with biological macromolecules that could lead to altered cellular functions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, Antimicrobial, Antitumor |
| 2-(2-Oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one | Structure | Antioxidant, Antitumor |
| Pyridazinone derivatives | Structure | Antimicrobial, Cytotoxic |
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of related pyrrolidinyl compounds on human cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting significant antiproliferative activity compared to standard chemotherapeutic agents .
- Antioxidant Evaluation : In a comparative study of various pyridazinone derivatives, it was found that certain modifications to the structure enhanced antioxidant capacity significantly, indicating a pathway for optimizing the biological activity of similar compounds.
科学的研究の応用
Anti-inflammatory Activity
Recent studies have focused on the anti-inflammatory properties of derivatives similar to this compound. For instance, pyrrolo[3,4-d]pyridazinone derivatives have shown promising results as selective inhibitors of cyclooxygenase-2 (COX-2), which is crucial for developing new anti-inflammatory drugs. The structure of 1-(2-Oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one suggests it may exhibit similar COX inhibition properties due to its structural analogies with known COX inhibitors .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial and fungal pathogens. Standard microbiological techniques such as disk diffusion and broth dilution methods have been employed to assess its effectiveness. Results indicate that this compound exhibits inhibitory effects on microbial growth, making it a candidate for further exploration as an antimicrobial agent.
Case Study 1: Synthesis and Biological Evaluation
A study on the synthesis of pyrrolo[3,4-d]pyridazinone derivatives highlighted their potential as analgesic and anti-inflammatory agents. The synthesized compounds were evaluated for their efficacy in inhibiting COX enzymes, revealing that some derivatives had superior selectivity compared to traditional NSAIDs like Meloxicam. The study utilized molecular docking techniques to elucidate the binding interactions within the COX active site .
Case Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of related quinazolinone derivatives was assessed. The findings indicated that these compounds could serve as effective treatments against resistant strains of bacteria and fungi. The unique combination of functional groups in the compound enhances its potential interactions with biological targets, suggesting a multifaceted mechanism of action .
特性
IUPAC Name |
1-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-18(22-10-8-16(13-22)27-17-7-4-9-20-21-17)14-23-11-12-24(19(23)26)15-5-2-1-3-6-15/h1-7,9,16H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXYBGVXVGSMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













